molecular formula C26H36N2O2S2 B2606597 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 329778-04-3

2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2606597
CAS No.: 329778-04-3
M. Wt: 472.71
InChI Key: PPLIUUIHHKUXHT-UHFFFAOYSA-N
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Description

2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) linkages and ethylanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Ethylanilino Intermediate: This step involves the reaction of 2-ethyl aniline with an appropriate acylating agent to form the ethylanilino intermediate.

    Thioether Linkage Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of thioether linkages. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating nucleophilic substitution.

    Final Coupling Reaction: The final step involves coupling the thioether-linked intermediate with an acetamide derivative. This reaction may be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using peptide coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for drug design.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The thioether linkages and ethylanilino groups may impart unique pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find use as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkages could facilitate binding to sulfur-containing active sites, while the ethylanilino groups may enhance hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-((2-(2-Methylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-methylphenyl)acetamide
  • 2-((6-((2-(2-Propylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-propylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is unique due to the presence of ethyl groups on both the anilino and phenyl moieties. This structural feature may influence its chemical reactivity and biological activity, potentially offering advantages such as improved solubility or enhanced binding affinity to specific targets.

Properties

IUPAC Name

2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLIUUIHHKUXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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